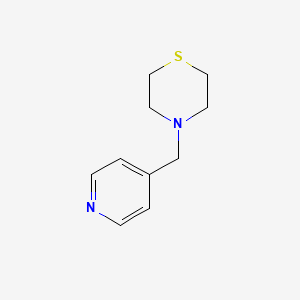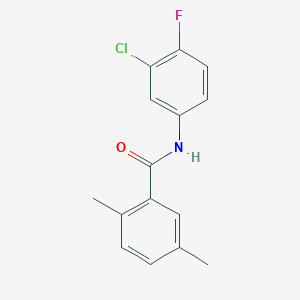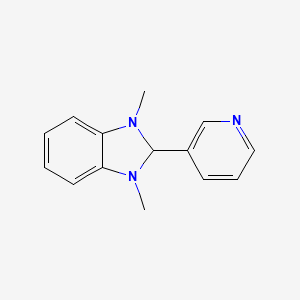
4-(4-pyridinylmethyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-pyridinylmethyl)thiomorpholine, also known as PTTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thiomorpholine ring and a pyridine ring. In
作用機序
The exact mechanism of action of 4-(4-pyridinylmethyl)thiomorpholine is not fully understood. However, studies have shown that 4-(4-pyridinylmethyl)thiomorpholine inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(4-pyridinylmethyl)thiomorpholine also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-pyridinylmethyl)thiomorpholine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 4-(4-pyridinylmethyl)thiomorpholine can inhibit the activity of certain enzymes, including tyrosine kinases and DNA topoisomerases. 4-(4-pyridinylmethyl)thiomorpholine has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of using 4-(4-pyridinylmethyl)thiomorpholine in lab experiments is its potential as an anticancer agent. 4-(4-pyridinylmethyl)thiomorpholine has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for further research. However, one of the limitations of using 4-(4-pyridinylmethyl)thiomorpholine in lab experiments is its potential toxicity. Studies have shown that 4-(4-pyridinylmethyl)thiomorpholine can be toxic to certain cells, and further research is needed to determine its safety and efficacy.
将来の方向性
There are many potential future directions for research on 4-(4-pyridinylmethyl)thiomorpholine. One area of research is the development of 4-(4-pyridinylmethyl)thiomorpholine-based drugs for the treatment of cancer and other diseases. Another area of research is the exploration of the mechanism of action of 4-(4-pyridinylmethyl)thiomorpholine and its potential applications in other fields of scientific research. Further studies are also needed to determine the safety and efficacy of 4-(4-pyridinylmethyl)thiomorpholine and to explore its potential side effects.
合成法
4-(4-pyridinylmethyl)thiomorpholine can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-pyridinemethanethiol with epichlorohydrin in the presence of a base. This reaction results in the formation of 4-(4-pyridinylmethyl)thiomorpholine as a white solid with a yield of approximately 60%. Other methods of synthesis include the reaction of 4-pyridinemethanethiol with 1,2-dichloroethane or 1,2-dibromoethane.
科学的研究の応用
4-(4-pyridinylmethyl)thiomorpholine has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 4-(4-pyridinylmethyl)thiomorpholine has anticancer properties and can inhibit the growth of cancer cells. 4-(4-pyridinylmethyl)thiomorpholine has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
4-(pyridin-4-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBSEGPRCSSWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5746694.png)

![2-[(3-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5746706.png)
![methyl 4-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5746719.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B5746721.png)
![5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5746723.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide](/img/structure/B5746747.png)
![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)
![2-[(4-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746756.png)

![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)
![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746784.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)